molecular formula C7H11NO2 B3069201 4-Hydroxybenzylamine hydrate CAS No. 2006278-39-1

4-Hydroxybenzylamine hydrate

Cat. No.: B3069201
CAS No.: 2006278-39-1
M. Wt: 141.17
InChI Key: PHUGFJQJJCDBFX-UHFFFAOYSA-N
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Description

4-Hydroxybenzylamine hydrate is an organic compound with the molecular formula C7H11NO2. It is a derivative of benzylamine, where a hydroxyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzylamine can be synthesized through the reduction of 4-hydroxybenzaldehyde using ammonia in ethanol, with Raney nickel as a catalyst under hydrogen pressure . The reaction conditions typically involve:

    Temperature: Room temperature

    Pressure: 100 atmospheres of hydrogen

    Catalyst: Raney nickel

    Solvent: Ethanol

The mixture is stirred in an autoclave for six hours, followed by filtration and recrystallization from ethanol and ether to obtain the final product .

Industrial Production Methods

Industrial production methods for 4-hydroxybenzylamine hydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Can be reduced to form 4-hydroxybenzyl alcohol.

    Substitution: Can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

4-Hydroxybenzylamine hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxybenzylamine involves its ability to form hydrogen bonds and π-stacking interactions. These interactions facilitate the formation of cyclic dimers in solution, which can further react to form macrocyclic compounds . The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: Similar structure but without the hydrate form.

    Tyramine: A naturally occurring monoamine compound with similar structural features.

    p-Hydroxyphenethylamine: Another related compound with similar functional groups.

Uniqueness

4-Hydroxybenzylamine hydrate is unique due to its ability to form stable hydrogen bonds and π-stacking interactions, which are crucial for its role in forming macrocyclic compounds. Its hydrate form also enhances its solubility and stability compared to its anhydrous counterparts .

Properties

IUPAC Name

4-(aminomethyl)phenol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUGFJQJJCDBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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